[4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone
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Overview
Description
[4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone is a complex organic compound that features both piperidine and oxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine derivative and introduce the hydroxyethoxy group through nucleophilic substitution. The oxane ring can be formed via cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
[4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the oxane ring can influence the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: Shares the piperidine and ethoxy groups but differs in the aromatic ring structure.
Piperidine Derivatives: A broad class of compounds with similar piperidine moieties but varying functional groups and applications.
Uniqueness
[4-(2-Hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone is unique due to its combination of piperidine and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
[4-(2-hydroxyethoxy)piperidin-1-yl]-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c21-12-15-24-17-6-10-20(11-7-17)18(22)19(8-13-23-14-9-19)16-4-2-1-3-5-16/h1-5,17,21H,6-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCRYFFFTVLGSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCO)C(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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